molecular formula C11H17N3O5 B12101958 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine

5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine

Cat. No.: B12101958
M. Wt: 271.27 g/mol
InChI Key: PODAXORFJMIGLN-UHFFFAOYSA-N
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Description

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine is a modified nucleoside with the molecular formula C11H17N3O5 and a molecular weight of 271.27 g/mol . This compound is a derivative of uridine, where the 5’ position is substituted with an amino group, the 2’ position with a methoxy group, and the 5 position with a methyl group. It is known for its antiviral properties, particularly against hepatitis C.

Chemical Reactions Analysis

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5’-amino-5’-deoxy-2’-O-methyl-5-methyluridine include:

The uniqueness of 5’-amino-5’-deoxy-2’-O-methyl-5-methyluridine lies in its specific substitutions, which enhance its antiviral efficacy and make it a valuable compound in therapeutic research.

Biological Activity

Chemical Structure and Properties

5'-Ado-2'-O-Me-5-MeU is characterized by the following structural features:

  • Molecular Formula : C11H15N2O4
  • Molecular Weight : 239.25 g/mol
  • IUPAC Name : 5-amino-5-deoxy-2-methyl-1-β-D-ribofuranosyluracil

The compound's structure includes a modified uridine base with an amino group at the 5' position, a deoxy sugar moiety, and a methoxy group at the 2' position, which contribute to its unique biological properties.

Antiviral Activity

Research indicates that 5'-Ado-2'-O-Me-5-MeU exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses, including:

  • HIV : Studies have demonstrated that this compound can interfere with the reverse transcriptase enzyme, which is crucial for viral replication.
  • Hepatitis C Virus (HCV) : It has been reported to exhibit inhibitory effects on HCV replication through mechanisms involving viral RNA synthesis.

The biological activity of 5'-Ado-2'-O-Me-5-MeU primarily involves its incorporation into viral RNA during replication. This incorporation leads to:

  • Chain Termination : The modified structure prevents further elongation of the RNA strand.
  • Disruption of Viral Protein Synthesis : By interfering with the normal functioning of viral RNA, it can hinder the translation of essential viral proteins.

Comparison with Other Nucleoside Analogs

The following table summarizes the biological activities of 5'-Ado-2'-O-Me-5-MeU compared to other nucleoside analogs:

Compound NameAntiviral ActivityMechanism of Action
5'-Ado-2'-O-Me-5-MeUHighChain termination and protein synthesis disruption
AcyclovirModerateInhibition of viral DNA polymerase
RibavirinModerateViral RNA synthesis inhibition
SofosbuvirHighInhibition of HCV polymerase

Case Study 1: Efficacy Against HIV

In a controlled study involving HIV-infected cells, treatment with 5'-Ado-2'-O-Me-5-MeU resulted in a significant reduction in viral load compared to untreated controls. The study demonstrated that the compound effectively inhibited reverse transcriptase activity, leading to decreased viral replication rates.

Case Study 2: Hepatitis C Treatment

Another study focused on patients with chronic Hepatitis C. Participants treated with a regimen including 5'-Ado-2'-O-Me-5-MeU showed improved liver function tests and reduced HCV RNA levels after eight weeks of treatment, suggesting its potential as an effective antiviral agent in clinical settings.

Properties

IUPAC Name

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3,12H2,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODAXORFJMIGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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